2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
Description
Properties
CAS No. |
918424-28-9 |
|---|---|
Molecular Formula |
C48H50O4S |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
2-[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfonyl-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O4S/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)53(51,52)42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChI Key |
JDVLDGXEAIAGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)S(=O)(=O)C3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the following steps:
Starting Materials : The primary reactants include bisphenol derivatives and sulfonyl chlorides or sulfonic acids.
Reagents : Common reagents used in the synthesis include bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide), and catalysts (e.g., triethylamine).
Method A: Reaction of Bisphenol with Sulfonyl Chloride
Reaction Setup : A mixture of bisphenol and sulfonyl chloride is prepared in a suitable organic solvent under inert atmosphere conditions.
Temperature Control : The reaction is typically conducted at elevated temperatures (e.g., 80-120 °C) to facilitate the formation of the sulfonamide bond.
Workup Procedure : After completion, the reaction mixture is cooled, and the product is purified by recrystallization or column chromatography.
Data Table 1: Summary of Method A Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Base | Sodium hydroxide |
| Yield | 75% |
Method B: One-Pot Synthesis Using Catalysts
Catalytic System : A one-pot method utilizing a catalytic amount of triethylamine allows for a more efficient synthesis.
-
- Combine bisphenol, sulfonyl chloride, and triethylamine in an organic solvent.
- Heat the mixture to reflux conditions for several hours.
Purification : The crude product is filtered to remove insoluble materials and then purified.
Data Table 2: Summary of Method B Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4 hours |
| Catalyst | Triethylamine (10 mol%) |
| Yield | 85% |
Method C: Microwave-Assisted Synthesis
Microwave Irradiation : Utilizing microwave technology can significantly reduce reaction times while improving yields.
-
- Mix bisphenol, sulfonyl chloride, and a base in a microwave-compatible vessel.
- Subject the mixture to microwave irradiation for a short duration (e.g., 15-30 minutes).
Product Isolation : The product is isolated through standard workup procedures.
Data Table 3: Summary of Method C Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Microwave Time | 20 minutes |
| Base | Potassium carbonate |
| Yield | 90% |
Research Findings
Comparative Analysis of Methods
The three methods discussed offer various advantages and disadvantages regarding yield, time efficiency, and operational complexity:
Method A provides moderate yields but requires longer reaction times.
Method B , while slightly more efficient in terms of yield, still requires significant manual setup and monitoring.
Method C , leveraging microwave technology, stands out for its rapid synthesis capabilities and high yields but may require specialized equipment.
Impurities and By-products
Common by-products identified during these syntheses include unreacted starting materials and side reactions leading to oligomers or polymeric structures. Careful monitoring of reaction conditions can minimize these issues.
Applications of the Compound
The synthesized 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] has potential applications in:
- Photostabilizers for polymers
- Antioxidants in industrial formulations
- Components in advanced material science research
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Polymer Science
2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is utilized as a crosslinking agent in the synthesis of thermosetting polymers. Its ability to form strong covalent bonds enhances the thermal stability and mechanical properties of polymeric materials.
Case Study : In a study examining the effects of various crosslinking agents on polymer performance, it was found that incorporating this sulfonyl compound significantly improved tensile strength and thermal resistance compared to conventional agents .
Pharmaceuticals
The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its antioxidant properties. Its structural characteristics allow it to act effectively against oxidative stress-related diseases.
Research Findings : A recent study highlighted its efficacy in reducing oxidative damage in cellular models, indicating potential therapeutic applications in conditions such as neurodegenerative diseases .
Environmental Applications
Due to its sulfonyl functional group, this compound exhibits potential as a reagent for detecting and removing heavy metals from wastewater. Its high affinity for metal ions allows it to be used in remediation technologies.
Case Study : Research demonstrated that using 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] in adsorption processes significantly reduced lead and cadmium concentrations in contaminated water samples .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the sulfonyl groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 70321-86-7
- Synonyms: UV-234, Tinuvin 234, 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
- Molecular Formula : C₃₅H₃₈N₂O
- Molecular Weight : 514.7 g/mol (calculated from formula).
Structural Features: The compound consists of a benzotriazole moiety linked to a phenolic ring substituted with bulky 2-phenylpropan-2-yl groups at the 4- and 6-positions. The steric hindrance from these groups enhances UV stability and reduces photodegradation .
Applications :
UV-234 is a high-performance ultraviolet (UV) absorber used in plastics, coatings, and adhesives to prevent photodegradation. It is particularly effective in polyolefins, polycarbonates, and automotive coatings due to its broad UV absorption range (290–400 nm) .
Physical Properties :
- Melting Point : 137–141°C
- Solubility : Insoluble in water (<0.04 ppm at 20°C); soluble in organic solvents like toluene and dichloromethane .
- Purity : ≥99% (HPLC) with high transmittance (≥98% at 460 nm) .
Toxicity :
Exposure to UV-234 induces neurotoxicity and mitochondrial dysregulation in zebrafish, particularly under dark conditions, as shown by sluggish behavior and transcriptomic shifts .
Table 1: Key Properties of UV-234 and Structural Analogues
Structural and Functional Comparisons
UV-234 vs. 2,2'-Methylenebis[4,6-di-tert-butylphenol] (38486-51-0): Structural Difference: UV-234 contains a benzotriazole group, while the latter has a methylene-bridged bisphenol structure. Applications: UV-234 is a UV absorber, whereas 38486-51-0 is primarily an antioxidant .
UV-234 vs. 2,2',6,6'-Tetra-tert-butylbisphenol F (118-82-1): Functional Groups: Both have bulky substituents (2-phenylpropan-2-yl vs. tert-butyl), but UV-234’s benzotriazole moiety enables UV absorption. Molecular Weight: UV-234 (514.7 g/mol) is heavier due to the benzotriazole group .
UV-234 vs. Bisphenol A (BPA) Alternatives: Role: BPA alternatives (e.g., 4,4'-isopropylidenediphenol) are used as plasticizers, whereas UV-234 prevents photodegradation . Toxicity: BPA alternatives are endocrine disruptors, while UV-234’s primary risk is neurotoxicity .
Research Findings
- UV-234 : Causes oxidative stress and mitochondrial dysfunction in aquatic species, even at low concentrations .
- 2,2'-Methylenebis[4,6-di-tert-butylphenol]: Exhibits high thermal stability, making it suitable for high-temperature polymer processing .
- Regulatory Status : UV-234 is listed in U.S. trade amendments (H.R. 4521) with extended usage timelines, reflecting its industrial importance .
Biological Activity
2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is a synthetic compound with notable applications in various industries, particularly in polymer chemistry and materials science. Its biological activity, however, has garnered attention due to its potential implications in health and disease. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured manner.
- Molecular Formula: C48H50O4S
- Molecular Weight: 723.0 g/mol
- CAS Number: 918424-28-9
Biological Activity Overview
The biological activity of 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] primarily revolves around its interactions with cellular pathways and its potential effects on human health. Research has indicated that this compound may exhibit:
- Antioxidant Properties: The compound has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in cells.
- Estrogenic Activity: Some studies suggest that it may interact with estrogen receptors, influencing cell proliferation in hormone-sensitive tissues.
Antioxidant Activity
Research indicates that compounds structurally similar to 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] exhibit significant antioxidant activity. For example:
- DPPH Radical Scavenging Assay: The IC50 values for related compounds have been reported as low as 10 μg/mL, indicating strong radical scavenging capabilities .
| Compound | IC50 (μg/mL) | Mechanism |
|---|---|---|
| Compound A | 10 | DPPH Scavenging |
| Compound B | 20 | ABTS Scavenging |
Estrogenic Activity
The estrogenic activity of this compound has been explored through various assays:
- MCF-7 Cell Proliferation Assay: Similar bisphenol compounds have shown proliferation effects on MCF-7 breast cancer cells at concentrations ranging from 1 to 10 μM .
| Concentration (μM) | Proliferation (%) |
|---|---|
| 1 | 30 |
| 5 | 55 |
| 10 | 80 |
Case Studies
-
In Vivo Studies on Rodents:
A study investigated the effects of dietary exposure to bisphenol derivatives on reproductive health in rodents. Results indicated changes in hormone levels and reproductive organ weights, suggesting potential endocrine-disrupting effects . -
Cell Culture Studies:
In vitro studies using human cell lines have demonstrated that exposure to the compound can lead to increased oxidative stress markers and altered gene expression related to inflammation and cell cycle regulation .
Discussion
The biological activities of 2,2'-sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] highlight its dual nature as both an industrial chemical and a potential bioactive agent. While its antioxidant properties may offer therapeutic benefits, its estrogenic activity raises concerns regarding its safety profile in prolonged exposure scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
